

Application of QuEChERS Method for Citrinin Extraction in Cereals

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Compound of Interest

Compound Name: Citrinin

Cat. No.: B1143686

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Application Notes and Protocols

These application notes provide a comprehensive overview and detailed protocols for the extraction of **citrinin** from various cereal matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. This methodology is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

Citrinin is a mycotoxin produced by several species of fungi, including *Penicillium*, *Aspergillus*, and *Monascus*. It can contaminate a variety of food commodities, particularly cereals such as rice, wheat, barley, and maize. Due to its nephrotoxic, hepatotoxic, and carcinogenic properties, the presence of **citrinin** in food and feed is a significant health concern. Accurate and efficient methods for its detection and quantification are therefore crucial.

The QuEChERS method has emerged as a popular sample preparation technique for the analysis of various contaminants in food matrices.^{[1][2][3]} It offers several advantages over traditional extraction methods, including simplicity, high throughput, and reduced solvent consumption.^{[1][4]} This document outlines the application of a modified QuEChERS protocol for the extraction of **citrinin** from cereals, followed by analysis using techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The QuEChERS method for **citrinin** extraction from cereals involves two main steps:

- **Extraction:** The cereal sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of water and a mixture of salts (e.g., magnesium sulfate, sodium chloride, and sodium citrates). The salts induce a phase separation between the aqueous and organic layers and help to "salt out" the analyte of interest into the organic phase.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the organic extract is then subjected to a cleanup step using a mixture of sorbents. Primary secondary amine (PSA) is commonly used to remove fatty acids, sugars, and other organic acids, while C18 is used to remove non-polar interferences. Magnesium sulfate is also added to remove excess water.

The final cleaned extract can then be analyzed by HPLC-FLD or LC-MS/MS for the quantification of **citrinin**.

Experimental Protocols

Materials and Reagents

- **Solvents:** Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade or equivalent). Formic acid.
- **Salts:** Anhydrous magnesium sulfate (MgSO_4), Sodium chloride (NaCl), Sodium citrate dibasic sesquihydrate, Sodium citrate tribasic dihydrate.
- **d-SPE Sorbents:** Primary secondary amine (PSA), C18 (octadecylsilane).
- **Citrinin** standard solution
- Internal standard solution (optional, e.g., Ochratoxin A-d5)[1][2]
- Centrifuge tubes (50 mL and 15 mL)
- Vortex mixer

- Centrifuge
- Syringe filters (0.22 μm)

Sample Preparation

- Obtain a representative sample of the cereal.
- Grind the sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.
- Store the homogenized sample in a cool, dry, and dark place until analysis.

Extraction Procedure (Modified QuEChERS)

- Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.
- Add 10 mL of water to the tube and vortex for 1 minute to moisten the sample. Let it stand for 10-15 minutes.^[5]
- (Optional) Add an internal standard solution.
- Add 10 mL of acetonitrile (containing 1-2% formic acid).^[5]
- Add the QuEChERS salt packet containing 4 g MgSO_4 , 1 g NaCl , 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.
- Immediately cap the tube and vortex vigorously for 1 minute.
- Centrifuge the tube at ≥ 3000 g for 5 minutes.

Dispersive SPE (d-SPE) Cleanup

- Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO_4 , 50 mg PSA, and 50 mg C18.
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at ≥ 3000 g for 5 minutes.

- Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

Data Presentation

The following tables summarize the quantitative data for **citrinin** extraction from various food matrices using QuEChERS-based methods.

Table 1: Performance of QuEChERS Method for **Citrinin** in Spices and Infant Cereals

Matrix	Spiking Level (µg/kg)	Recovery (%)	RSD (%)	LOD (µg/kg)	LOQ (µg/kg)	Reference
Spices	80 - 400	93 - 106	1 - 11	-	65 - 146	[6]
Infant Cereals	Not Specified	102.2 - 108.4	< 9	0.1	0.25	[6]

Data from a study utilizing immunoaffinity column cleanup, with QuEChERS mentioned as an alternative.

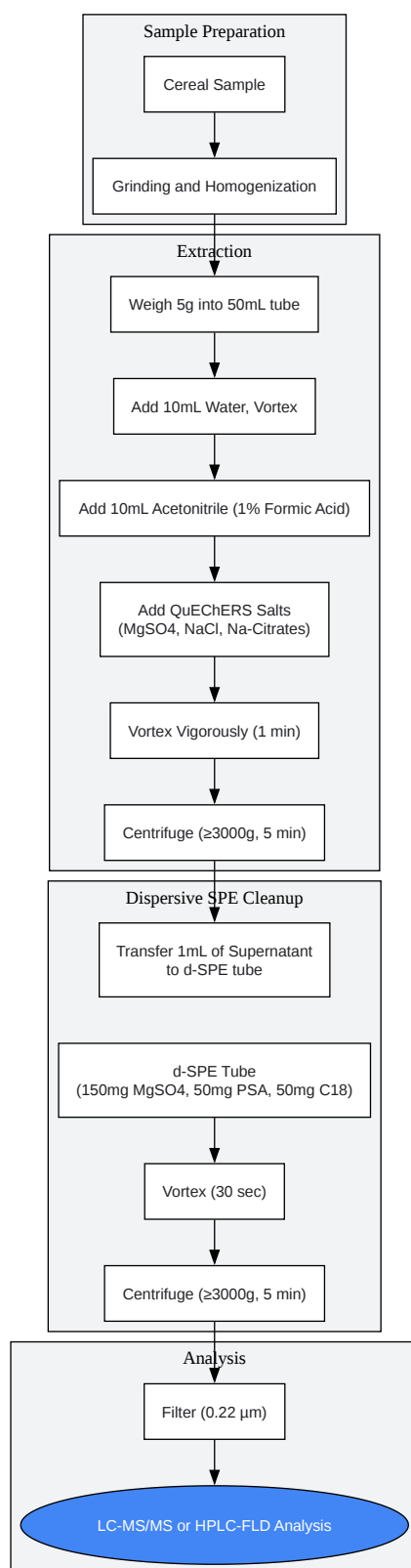
Table 2: Performance of a Multi-Mycotoxin QuEChERS Method in Cereal-Based Infant Foods

Analyte	Spiking Levels	Recovery (%)	RSD (%)	LOD (µg/kg)
Aflatoxins B1, B2, G1, G2	Multiple Levels	77.6 - 105.7	2.5 - 13.7	0.1 - 0.2
Ochratoxin A	Multiple Levels	77.6 - 105.7	2.5 - 13.7	0.3
Zearalenone	Multiple Levels	77.6 - 105.7	2.5 - 13.7	0.8
T-2 toxin	Multiple Levels	77.6 - 105.7	2.5 - 13.7	0.8
Deoxynivalenol	Multiple Levels	77.6 - 105.7	2.5 - 13.7	15.8
Fumonisin B1	Multiple Levels	77.6 - 105.7	2.5 - 13.7	15.8

This study developed a modified QuEChERS-based method for nine mycotoxins. While **citrinin** was not included in this specific validation, the general protocol is relevant.[\[7\]](#)

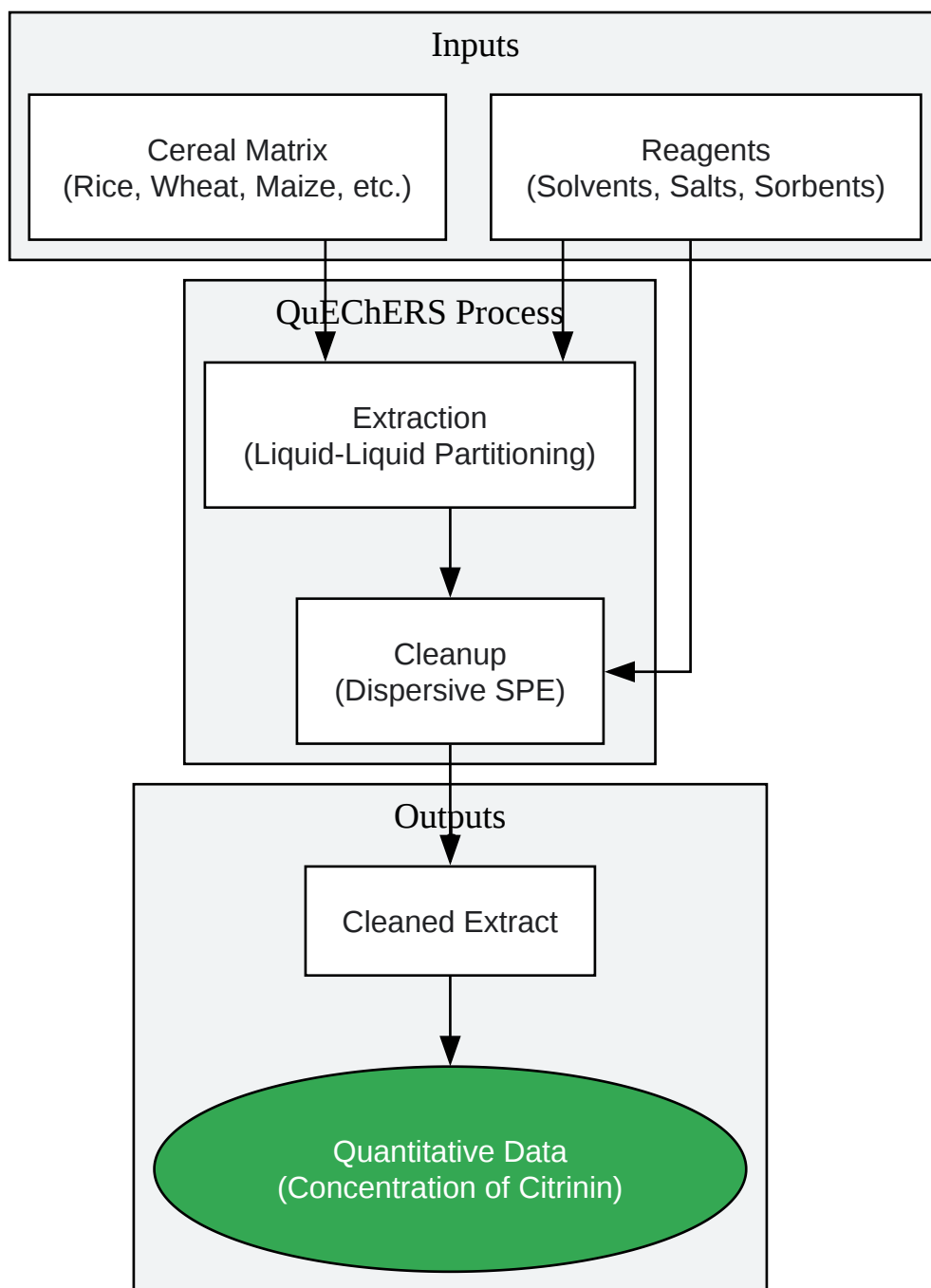
Visualizations

The following diagrams illustrate the workflow of the QuEChERS method for **citrinin** extraction in cereals.



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Caption: QuEChERS workflow for **citrinin** extraction from cereals.



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Caption: Logical relationships in the QuEChERS method for **citrinin** analysis.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction of **citrinin** from various cereal matrices. The presented protocol, with appropriate validation for the specific cereal matrix of interest, can be readily implemented in analytical laboratories for routine monitoring of **citrinin** contamination. The use of LC-MS/MS for final detection and quantification is recommended for high sensitivity and selectivity. Further optimization of the d-SPE cleanup step may be necessary for cereals with high-fat content to minimize matrix effects.

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- To cite this document: BenchChem. [Application of QuEChERS Method for Citrinin Extraction in Cereals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143686#application-of-quechers-method-for-citrinin-extraction-in-cereals]

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